Ridomil MZ: A Technical Guide to the Mechanisms of Action of its Active Ingredients
Ridomil MZ: A Technical Guide to the Mechanisms of Action of its Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ridomil MZ is a widely utilized agricultural fungicide valued for its dual-action efficacy against a broad spectrum of fungal pathogens, particularly those belonging to the Oomycete class. This technical guide provides an in-depth analysis of its two active ingredients: Metalaxyl-M and Mancozeb. It delineates their distinct and complementary mechanisms of action, supported by quantitative efficacy data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant pathology, and fungicide development.
Active Ingredients
Ridomil MZ is a combination fungicide formulation. The two primary active ingredients are:
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Mancozeb: A non-systemic, contact fungicide from the dithiocarbamate (B8719985) chemical family. It provides a protective barrier on the plant surface.[1][2][3]
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Metalaxyl-M (Mefenoxam): A systemic, phenylamide fungicide. It is the biologically more active R-enantiomer of metalaxyl (B1676325) and is rapidly absorbed and distributed within the plant.[4][5][6]
Common formulations of Ridomil Gold® MZ WG contain 640 g/kg of Mancozeb and 40 g/kg of Metalaxyl-M.[4][7]
Mechanism of Action
The efficacy of Ridomil MZ stems from the synergistic action of its components. Mancozeb provides immediate external protection by preventing spore germination, while Metalaxyl-M offers internal, curative, and preventative control by inhibiting fungal growth within the plant.[4][8]
Mancozeb: Multi-Site Contact Inhibition
Mancozeb's mechanism is characterized by its multi-site activity, which makes the development of resistance by fungal pathogens a low risk.[3][9] Its primary mode of action involves the non-specific inactivation of critical enzymes and proteins within the fungal cell.
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Reaction with Sulfhydryl Groups: The core mechanism involves the reaction of Mancozeb's manganese and zinc ions with sulfhydryl groups (-SH) found in amino acids like cysteine.[2][10]
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Enzyme Deactivation: This interaction leads to the inactivation of numerous enzymes that are essential for cellular function.[2][9]
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Disruption of Cellular Processes: Consequently, vital biochemical pathways are disrupted, including lipid metabolism, cellular respiration (mitochondrial function), and the production of adenosine (B11128) triphosphate (ATP).[2][10]
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Inhibition of Spore Germination: By disrupting these fundamental processes, Mancozeb effectively prevents fungal spores from germinating and penetrating the plant tissue.[1][8]
The diagram below illustrates the multi-site inhibitory action of Mancozeb.
Caption: Mancozeb's multi-site contact action on the fungal spore.
Metalaxyl-M: Systemic Inhibition of Nucleic Acid Synthesis
Metalaxyl-M provides systemic control, specifically targeting pathogens within the Oomycete class.[5][11] It is absorbed by the plant's green tissues and translocated primarily upwards (acropetally) through the xylem, protecting new growth.[4][12]
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Uptake and Translocation: Following application, Metalaxyl-M is rapidly absorbed by leaves, stems, and roots.[4][12]
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Target Site: Its specific molecular target is the RNA Polymerase I enzyme within the oomycete pathogen.[5][11][13]
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Inhibition of rRNA Synthesis: Metalaxyl-M inhibits the activity of RNA Polymerase I, thereby preventing the synthesis of ribosomal RNA (rRNA).[12][14][15]
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Cessation of Protein Synthesis: Since rRNA is a crucial component of ribosomes, the cell's protein synthesis machinery, this inhibition halts the production of essential proteins.
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Inhibition of Fungal Growth: The inability to synthesize proteins leads to the cessation of mycelial growth and prevents further proliferation of the pathogen within the plant.[11][15]
The signaling pathway for Metalaxyl-M's systemic action is depicted below.
Caption: Systemic action and RNA Polymerase I inhibition by Metalaxyl-M.
Quantitative Data on Efficacy
The efficacy of Mancozeb and Metalaxyl-M, both individually and in combination, has been quantified in numerous studies. Efficacy is often expressed as the EC₅₀ value, which is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen in vitro.
Table 1: In Vitro Efficacy (EC₅₀ Values) of Active Ingredients
| Active Ingredient | Pathogen | Host/Context | Mean EC₅₀ (µg/mL) | Reference(s) |
| Mancozeb | Phytophthora palmivora | Cacao | 1.54 - 2.05 | [1] |
| Colletotrichum aenigma | Aucuba japonica | >100 (Resistance noted) | [16] | |
| Colletotrichum truncatum | Tropical Crops | <10 (Sensitive) | [16] | |
| Metalaxyl-M | Pythium spp. | Soybean | 0.02 - 0.04 | [5] |
| (Mefenoxam) | Phytophthora cinnamomi | Avocado | 0.023 - 0.138 | [3] |
| Oomycete Community | Soybean | Median: 0.03 | [5] |
Table 2: Efficacy of Metalaxyl-M + Mancozeb Combination Products in Trials
| Pathogen | Crop | Efficacy Measurement | Result | Reference(s) |
| Sclerotium rolfsii | In Vitro | Mycelial Growth Control | 29% - 84% (at 50-250 ppm) | [4] |
| Fusarium nivale | Mango | Reduction in Malformation | 78.7% (after 2nd spray) | [8] |
| Phytophthora cactorum | Apricot (Zerdali) | Root Rot Severity Reduction | 70.7% - 80.0% | [9] |
| Phytophthora cactorum | Cherry (Mahaleb) | Crown Lesion Control | 75.3% - 83.4% | [9] |
| Pythium aphanidermatum | Ginger | Percent Efficacy of Disease Control (PEDC) | 67.6% | [10] |
Experimental Protocols
General Protocol for In Vitro Fungicide Sensitivity Assay
This protocol outlines a standard method for determining the EC₅₀ value of a fungicide against a mycelial-growing pathogen, adapted from methodologies used for oomycete screening.[17][18]
Objective: To determine the concentration of an active ingredient that inhibits 50% of the radial mycelial growth of a target fungus on an amended agar (B569324) medium.
Materials:
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Potato Dextrose Agar (PDA) or other suitable growth medium
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Technical grade active ingredient (e.g., Mancozeb or Metalaxyl-M)
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Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
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Sterile distilled water
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Petri dishes (9 cm)
-
Actively growing culture of the target fungus
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Cork borer (5 mm diameter)
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Incubator
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Calipers or ruler
Methodology:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions (e.g., 39 g powder per 1 L water) and sterilize by autoclaving.[18] Allow the medium to cool in a water bath to approximately 50-55°C.
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Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide in a suitable solvent. For example, dissolve the active ingredient in DMSO to a concentration of 10,000 µg/mL.
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Serial Dilution: Perform serial dilutions of the stock solution in sterile distilled water to create a range of working concentrations. These concentrations should bracket the expected EC₅₀ value (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
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Media Amendment: Add a precise volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. For the control plates, add an equivalent volume of the solvent-water mixture without the fungicide. Swirl flasks gently to ensure homogenous mixing.
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Pouring Plates: Pour the amended and control media into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.
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Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.
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Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).
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Data Collection: When the fungal colony in the control plates has reached approximately 70-80% of the plate diameter, measure two perpendicular diameters of the colony on each plate. Subtract the diameter of the initial plug (5 mm) from each measurement.
-
Data Analysis:
-
Calculate the mean colony diameter for each replicate.
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Determine the percent inhibition of mycelial growth for each concentration relative to the solvent control using the formula:
-
% Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100
-
-
Use probit analysis or non-linear regression to plot the percent inhibition against the log of the fungicide concentration.
-
From this curve, calculate the EC₅₀ value.
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The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for an in vitro fungicide sensitivity assay.
Principles of Mechanism-Specific Assays
While detailed, step-by-step protocols for testing these specific active ingredients are proprietary or require specialized laboratory setups, the principles behind such experiments are well-established.
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Metalaxyl-M RNA Polymerase I Inhibition Assay: The effect of Metalaxyl-M on its target can be quantified by measuring the rate of rRNA synthesis. A common method involves treating fungal protoplasts or cell-free nuclear fractions with the fungicide. The level of newly synthesized pre-rRNA is then quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific to the internally transcribed spacer (ITS) regions of the rDNA, which are transcribed but excised from the mature rRNA.[19] A reduction in the amount of pre-rRNA transcript relative to an untreated control would demonstrate inhibition of RNA Polymerase I.
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Mancozeb Sulfhydryl Interaction Assay: The reactivity of Mancozeb with sulfhydryl groups can be monitored spectrophotometrically. A model experiment would involve reacting Mancozeb with a known sulfhydryl-containing compound (e.g., glutathione (B108866) or cysteine) in a buffered solution. The reaction can be monitored by following the disappearance of free sulfhydryl groups using a reagent like Ellman's reagent (DTNB), which produces a colored product upon reaction with thiols.[20] The rate of color change would be inversely proportional to the rate of reaction with Mancozeb. This demonstrates the chemical feasibility of the proposed mechanism of action.
Conclusion
The fungicidal efficacy of Ridomil MZ is a result of the well-defined and complementary mechanisms of its active ingredients. Mancozeb provides a robust, multi-site, protective barrier on the plant surface, minimizing the risk of resistance. Metalaxyl-M delivers targeted, systemic control of oomycete pathogens by inhibiting a fundamental cellular process—ribosomal RNA synthesis. This dual-action approach, combining a contact and a systemic fungicide with different modes of action, provides a comprehensive and durable solution for disease management in agriculture. The quantitative data and experimental frameworks provided in this guide offer a foundation for further research and development in the field of chemical plant protection.
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